1-(2-Methoxypyridin-4-yl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one
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Overview
Description
1-(2-Methoxypyridin-4-yl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a piperazine ring, a pyrazolo[1,5-a]pyrazine ring, and a methoxypyridine ring, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one typically involves multi-step organic reactions. The process may include:
Formation of the Pyrazolo[1,5-a]pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Piperazine Ring: This step might involve nucleophilic substitution reactions.
Methoxypyridine Ring Introduction: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxypyridin-4-yl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized products using oxidizing agents.
Reduction: Reduction to simpler compounds using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxypyridin-4-yl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazine: Lacks the ketone group.
1-(2-Methoxypyridin-4-yl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-2-one: Contains a piperidine ring instead of piperazine.
Uniqueness
1-(2-Methoxypyridin-4-yl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one is unique due to its specific combination of heterocyclic rings and functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-12-9-14-17(19-5-6-23(14)20-12)21-7-8-22(16(24)11-21)13-3-4-18-15(10-13)25-2/h3-6,9-10H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBADPDEGLTKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(C(=O)C3)C4=CC(=NC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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